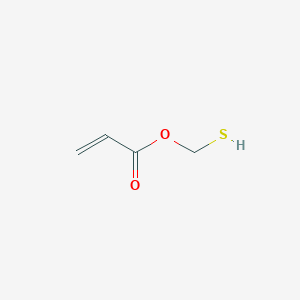
Sulfanylmethyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfanylmethyl prop-2-enoate can be synthesized through the esterification of acrylic acid with mercaptomethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfanylmethyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Mercaptomethyl alcohol.
Substitution: Corresponding amides or ethers.
Wissenschaftliche Forschungsanwendungen
Sulfanylmethyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: Used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of sulfanylmethyl prop-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release acrylic acid and mercaptomethanol, which can further participate in biochemical pathways. The sulfanyl group can form disulfide bonds, influencing protein structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl prop-2-enoate: Similar ester structure but lacks the sulfanyl group.
Ethyl prop-2-enoate: Another ester derivative of acrylic acid.
Prop-2-enamide: Contains an amide group instead of an ester group.
Uniqueness
Sulfanylmethyl prop-2-enoate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential for forming disulfide bonds. This makes it valuable in applications where such properties are desired.
Eigenschaften
CAS-Nummer |
53281-00-8 |
|---|---|
Molekularformel |
C4H6O2S |
Molekulargewicht |
118.16 g/mol |
IUPAC-Name |
sulfanylmethyl prop-2-enoate |
InChI |
InChI=1S/C4H6O2S/c1-2-4(5)6-3-7/h2,7H,1,3H2 |
InChI-Schlüssel |
MDQADFZEASZBND-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


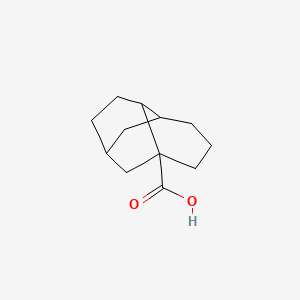
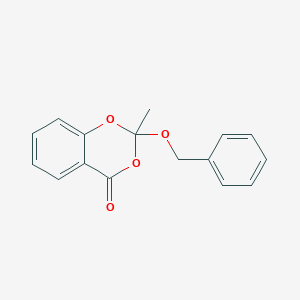
![N'-{4-[(6-Methoxypyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635232.png)
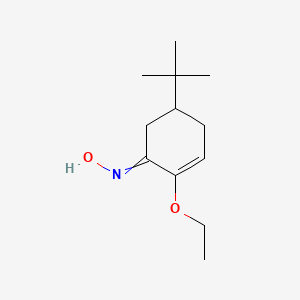
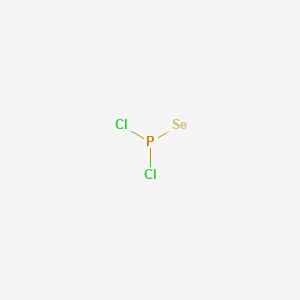
![Trimethyl{9-[(4-methylphenyl)methoxy]-9H-fluoren-9-yl}silane](/img/structure/B14635257.png)
![1-[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14635264.png)
![1-Propanone, 1-phenyl-2-[(phenylmethyl)amino]-](/img/structure/B14635271.png)
![4-[(E)-(4-Amino-3-methoxyphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14635278.png)
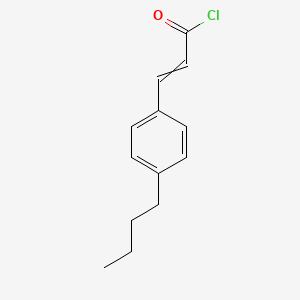
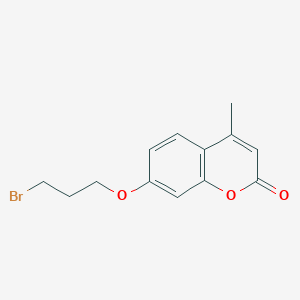
![5-{[4-(Dimethylamino)phenyl]methylidene}-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14635288.png)
![Piperidine, 4-phenyl-1-[[(phenylsulfonyl)methyl]sulfonyl]-](/img/structure/B14635292.png)

